![molecular formula C14H18ClNO2 B2644027 tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate CAS No. 1332765-98-6](/img/structure/B2644027.png)

tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

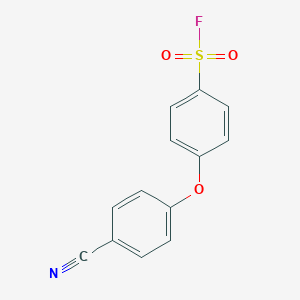

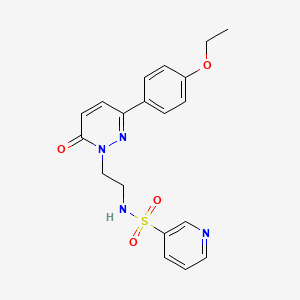

“tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate” is a chemical compound with the formula C14H18ClNO2 . It is used for research and development .

Synthesis Analysis

The synthesis of “tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate” involves several steps. One method involves the use of t-butoxide and tert-butyl lithium in a two-step process . Another method involves the use of copper (II) bromide in tetrahydrofuran at 50°C . Other methods involve the use of H-β zeolite in dichloromethane, or a solvent-free method at 80°C .Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate” consists of a carbamate group attached to a tert-butyl group and a cyclopropyl group, which is further attached to a 2-chlorophenyl group .Physical And Chemical Properties Analysis

“tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate” has a molecular weight of 267.75 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 376.9±31.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is a crucial intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the enantioselective synthesis of these nucleotide analogues (Ober et al., 2004). This synthesis pathway underlines the compound's utility in creating structurally complex molecules for biochemical research.

- In the development of insecticide analogues, tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate served as a precursor for spirocyclopropanated analogues of Thiacloprid and Imidacloprid, showcasing its versatility in generating novel insecticidal agents (Brackmann et al., 2005).

Structural and Physical Analysis

- Studies on similar carbamate derivatives have provided insights into the structural dynamics and crystallography of these compounds, contributing to a deeper understanding of their chemical behavior and potential for further applications in materials science and molecular engineering (Baillargeon et al., 2017).

Applications in Organic Synthesis

- The cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates with a tert-butyl moiety, highlights innovative approaches to carbon capture and utilization, underscoring the compound's relevance in environmental chemistry and green synthesis (Takeda et al., 2012).

- Research into tert-butyl isosteres, including carbamate derivatives, emphasizes their role in medicinal chemistry, where modifications to bioactive compounds can significantly affect their physicochemical and pharmacokinetic properties (Westphal et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZBQPFCWMFVPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2643947.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)

![4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2643949.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2643953.png)

![N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2643956.png)

![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2643961.png)

![2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2643963.png)